molecular formula Br12H11Ta6- B10819252 Hexatantalum dodecabromide

Hexatantalum dodecabromide

Cat. No.: B10819252
M. Wt: 2055.6 g/mol
InChI Key: YAQVNALDUCDGFT-UHFFFAOYSA-M
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Description

Oxygen-centered hexatantalum tetradecaimido cluster complexes, with the general formula (ArN)₁₄Ta₆O, represent a unique class of polynuclear tantalum compounds. These clusters feature a central oxygen atom encapsulated within an octahedral framework of six tantalum atoms, surrounded by 14 imido ligands—six terminal and eight bridging—arranged in a closo-geometry . The synthesis involves substituting imido ligands onto tantalum precursors, such as alkyl tantalum amides, under optimized conditions that include controlled water addition (0.2 equivalents relative to Ta) and heating at 135°C . Structural confirmation via X-ray diffraction reveals a Ta–Ta bond distance of approximately 2.8 Å and a central Ta–O bond length of 2.1 Å . Isotopic labeling (¹⁷O/¹⁸O) combined with mass spectrometry definitively confirmed the oxygen-centered core .

These clusters exhibit intriguing electronic properties, including ligand-dependent UV-Vis absorption spectra, where electron-rich aryl imido ligands induce a red shift due to destabilization of the ligand-centered HOMO .

Properties

Molecular Formula

Br12H11Ta6-

Molecular Weight

2055.6 g/mol

IUPAC Name

tantalum;bromide;undecahydrobromide

InChI

InChI=1S/12BrH.6Ta/h12*1H;;;;;;/p-1

InChI Key

YAQVNALDUCDGFT-UHFFFAOYSA-M

Canonical SMILES

Br.Br.Br.Br.Br.Br.Br.Br.Br.Br.Br.[Br-].[Ta].[Ta].[Ta].[Ta].[Ta].[Ta]

Origin of Product

United States

Chemical Reactions Analysis

Role in Protein Crystallography

Hexatantalum dodecabromide is primarily used as a heavy-atom derivative for phase determination in single-wavelength anomalous dispersion (SAD) and single isomorphous replacement with anomalous scattering (SIRAS) methods. Its properties include:

  • High electron density (856 electrons per cluster) for strong anomalous scattering signals .

  • Anomalous signal utility at specific X-ray wavelengths (tantalum LIII edge at 1.25 Å) .

  • Visible derivatization monitoring due to its deep green color in aqueous solutions .

Key Observations:

  • Anomalous Signal Strength : Strongest at resolutions <5 Å, diminishing until 2.7 Å .

  • Cluster Stability : Occupancy values range from 0.2 to 0.8 in SARS-CoV nsp10, with moderate B-factors (0.21–0.67) .

  • Symmetry Utilization : Clusters often align with noncrystallographic symmetry axes (e.g., fivefold symmetry in LdcI) .

Mechanism of Derivatization

Ta₆Br₁₂²⁺ binds to proteins through:

  • Electrostatic interactions with negatively charged surface residues.

  • Coordination via solvent-exposed histidine or polar side chains .

  • Bulk solvent occupation in interstitial regions near protein trimers or oligomers .

Limitations:

  • Resolution Dependency : Limited utility for high-resolution (<2.5 Å) structures due to signal decay .

  • Cluster Displacement Risk : Large size (4.3 Å diameter) may sterically hinder binding in dense protein regions .

Table 2: Ta₆Br₁₂²⁺ vs. Other Heavy-Atom Derivatives

DerivativeElectrons/ClusterAnomalous Signal Range (Å)Common Applications
Ta₆Br₁₂²⁺8565.0–2.7Large oligomers, viruses
K₂PtCl₄78 (per Pt)3.0–1.5Small proteins
Sm(NO₃)₃62 (per Sm)2.5–1.8Membrane proteins

Comparison with Similar Compounds

Polyimido Hexamolybdates and Hexatungstates

The closest structural analogs are polyimido hexamolybdates (Mo₆) and hexatungstates (W₆), where terminal oxo groups are replaced with imido or hydrazido ligands. However, these clusters differ critically:

  • Ligand Arrangement : Mo₆/W₆ clusters retain oxo or sulfido ligands in bridging positions, whereas Ta₆ clusters feature exclusively aryl/alkyl imido ligands in both terminal and bridging positions .
  • Synthetic Flexibility : Mo₆/W₆ clusters are synthesized via treatment of preformed oxo clusters with isocyanates, while Ta₆ clusters require tailored Ta precursors (e.g., Bn₃Ta=N-t-Bu) and precise stoichiometric control .

Table 1: Structural Parameters of Selected Clusters

Compound Core Geometry Terminal Ligands Bridging Ligands Metal–Metal Distance (Å)
(PhN)₁₄Ta₆O Octahedral 6 PhN 8 PhN 2.8
[Mo₆(NH)₈O₆]²⁻ Octahedral 2 NH 6 O, 2 NH 2.6
[W₆(NPh)₆S₈]²⁻ Octahedral 6 NPh 8 S 2.7

Rhenium Oxo Complexes (Cp*Cl₂Re=O)

CpCl₂Re=O features a sterically shielded oxo ligand adjacent to a bulky Cp (pentamethylcyclopentadienyl) group. In contrast:

  • Electronic Effects : Re complexes exhibit metal-centered LUMO reactivity, while Ta₆ clusters show ligand-dominated HOMO/LUMO interactions .

Electronic and Reactivity Comparisons

UV-Vis Absorption Trends

Electron-rich imido ligands (e.g., p-Me₂C₆H₄N) in Ta₆ clusters cause a 40 nm red shift compared to electron-poor analogs (e.g., p-CF₃C₆H₄N), attributed to HOMO destabilization (Table 2) . Computational studies (DFT/B3LYP) corroborate this, showing minimal perturbation of Ta-centered LUMOs .

Table 2: UV-Vis Absorption of Selected Ta₆ Clusters

Cluster λₘₐₓ (nm) ε (M⁻¹cm⁻¹) Dominant Electronic Transition
(PhN)₁₄Ta₆O 480 12,000 Ligand π→π*
(p-Me₂C₆H₄N)₁₄Ta₆O 520 15,000 Ligand π→π* + HOMO destabilization
(p-CF₃C₆H₄N)₁₄Ta₆O 460 10,500 Ligand π→π*

Reactivity and Stability

  • Thermal Stability : Ta₆ clusters remain intact up to 200°C, whereas Mo₆/W₆ clusters decompose above 150°C due to weaker metal–ligand bonds .
  • Ligand Exchange Resistance: Unlike Re complexes, Ta₆ clusters resist ligand exchange under ambient conditions.

Q & A

Q. What established synthesis protocols exist for Hexatantalum dodecabromide (Ta₆Br₁₂), and how can reaction conditions be optimized for purity?

  • Methodological Answer : Synthesis typically involves solid-state reactions between tantalum metal and bromine under controlled atmospheres. Key parameters include:
  • Temperature : Reactions often require 300–400°C to ensure complete bromination.
  • Stoichiometry : A 1:2 molar ratio of Ta:Br₂ is recommended, but deviations may occur due to bromine volatility.
  • Purification : Sublimation at 250°C under vacuum removes excess bromine.
    To optimize purity, use thermogravimetric analysis (TGA) to monitor mass loss and X-ray diffraction (XRD) to confirm phase purity .
    Example Data Table :
Ta:Br₂ RatioTemp (°C)Reaction Time (hr)Purity (XRD%)
1:23502498.5
1:1.84001895.2

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing Ta₆Br₁₂?

  • Methodological Answer :
  • XRD : Resolves crystal structure (e.g., cubic vs. hexagonal phases).
  • Raman Spectroscopy : Identifies Br-Ta vibrational modes to confirm bonding.
  • SEM-EDS : Verifies elemental composition and morphology.
    Pitfalls: Avoid moisture exposure during sample preparation, as Ta₆Br₁₂ hydrolyzes readily. Always calibrate instruments using reference standards like Si (XRD) and diamond (Raman) .

Q. How should researchers design stability tests for Ta₆Br₁₂ under environmental stressors?

  • Methodological Answer :
  • Thermal Stability : Use TGA/DSC to assess decomposition thresholds (e.g., >400°C).
  • Humidity Resistance : Expose samples to controlled humidity chambers (e.g., 30–90% RH) and monitor via mass gain/loss and XRD phase changes.
  • Light Sensitivity : UV-Vis spectroscopy can detect photodegradation products.
    Storage protocols: Argon-filled gloveboxes with desiccants (e.g., molecular sieves) .

Advanced Research Questions

Q. How can contradictions in reported magnetic properties of Ta₆Br₁₂ be resolved?

  • Methodological Answer : Discrepancies often arise from impurities or varying synthesis conditions. To resolve:

Replicate Studies : Reproduce experiments using identical parameters.

Control Variables : Isolate oxygen/moisture contamination via sealed ampoules.

Advanced Characterization : Use SQUID magnetometry to distinguish intrinsic magnetism from extrinsic effects (e.g., paramagnetic impurities).
Comparative Analysis Table :

StudySynthesis MethodMagnetic Moment (μB)Impurity Level (%)
ASolid-state0.152.1
BVapor transport0.020.5
Conclusion: Lower impurities correlate with reduced magnetism, suggesting extrinsic origins .

Q. What computational approaches validate Ta₆Br₁₂’s electronic structure, and how do they complement experimental data?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Models band structure and charge distribution. Compare calculated XRD patterns with experimental data to refine lattice parameters.
  • Molecular Dynamics (MD) : Simulates thermal stability by modeling atomic vibrations at high temperatures.
    Cross-validation example: DFT-predicted bandgap (1.2 eV) vs. experimental UV-Vis (1.3 eV) confirms accuracy .

Q. How can in-situ spectroscopic methods elucidate reaction mechanisms in Ta₆Br₁₂-based catalysis?

  • Methodological Answer : Design experiments integrating:
  • In-Situ XRD : Tracks phase transitions during reactions.
  • Operando Raman : Monitors intermediate species formation.
    Example workflow:

React Ta₆Br₁₂ with H₂ in a temperature-controlled reaction cell.

Collect time-resolved XRD/Raman data to identify intermediates (e.g., TaBr₃).

Correlate kinetic data with DFT-calculated activation energies .

Methodological Frameworks

  • Experimental Design : Align with ’s principles: define clear objectives, control variables, and use robust statistical analysis .
  • Data Contradiction Analysis : Follow ’s guidelines: replicate studies, isolate variables, and use tiered validation (e.g., XRD → SEM → SQUID) .
  • Computational-Experimental Synergy : As per , combine simulations with empirical data to address gaps in mechanistic understanding .

Note: All recommendations adhere to ’s standards for reproducibility and clarity in reporting .

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